Sodium phenylbutyrate - 1716-12-7

Sodium phenylbutyrate

Catalog Number: EVT-283808
CAS Number: 1716-12-7
Molecular Formula: C10H12NaO2
Molecular Weight: 187.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium phenylbutyrate is a salt of 4-phenylbutyric acid, a short-chain fatty acid. It is a white, crystalline powder with a strong, unpleasant odor. It is soluble in water and methanol, but practically insoluble in acetone and diethyl ether [, ]. Sodium phenylbutyrate functions as a histone deacetylase (HDAC) inhibitor, blocking the removal of acetyl groups from histone proteins, thereby influencing gene expression [, ]. It also acts as an ammonia scavenger, converting ammonia into phenylacetylglutamine, which is excreted in urine [, ].

Synthesis Analysis

While the provided papers don't detail specific synthesis methods, they indicate that sodium phenylbutyrate is synthesized by neutralizing 4-phenylbutyric acid with a base, likely sodium hydroxide [, ].

Molecular Structure Analysis

Sodium phenylbutyrate has the molecular formula C10H11O2Na and a molecular weight of 186.21 g/mol [, ]. Its structure consists of a phenyl ring attached to a butyrate chain, with the terminal carboxyl group forming a salt with sodium.

Mechanism of Action
  • HDAC Inhibition: It inhibits HDACs, enzymes responsible for removing acetyl groups from histones. This inhibition leads to increased histone acetylation, promoting a more open chromatin structure and altering gene expression [, ]. This mechanism contributes to its anti-proliferative and differentiation-inducing effects in various cancer cell lines [, , , , , , , , , , , , , ].

  • Ammonia Scavenging: Sodium phenylbutyrate acts as an ammonia scavenger by conjugating with glutamine in the liver to form phenylacetylglutamine. This conjugate is then excreted in the urine, effectively reducing ammonia levels in the blood [, ]. This mechanism is crucial for its therapeutic use in urea cycle disorders, where ammonia accumulation is a major concern [, , , ].

Physical and Chemical Properties Analysis

Sodium phenylbutyrate is an off-white crystalline powder with a strong, salty taste [, ]. Its key physical and chemical properties include:

  • Solubility: Soluble in water and methanol, practically insoluble in acetone and diethyl ether [, ]
  • Stability: Stable when stored properly []
  • Hygroscopicity: Tends to absorb moisture from the air []
Applications
  • Cancer Research: Sodium phenylbutyrate has shown promising anti-cancer effects in various cancer cell lines, including breast cancer [, , ], lung cancer [], cervical cancer [, ], liver cancer [, ], and tongue squamous cancer [, ]. Its ability to inhibit cell proliferation, induce cell cycle arrest, and promote differentiation makes it a potential candidate for cancer therapy. Additionally, it has shown synergistic effects when combined with other chemotherapeutic agents [, , ].

  • Urea Cycle Disorders: As an ammonia scavenger, sodium phenylbutyrate is a mainstay treatment for urea cycle disorders. It helps manage hyperammonemia, preventing potentially life-threatening complications [, , , ].

  • Neurodegenerative Disorders: Research suggests that sodium phenylbutyrate may have potential therapeutic benefits for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) [, , ] and Parkinson’s disease [, ]. Studies indicate it can reduce neuronal death, slow functional decline, and improve motor functions in animal models. Its ability to influence gene expression and reduce inflammation contributes to these neuroprotective effects.

  • Hemoglobinopathies: Studies exploring its potential in treating hemoglobinopathies like sickle cell anemia and beta-thalassemia are underway. Research indicates it can increase fetal hemoglobin (HbF) levels, which can be therapeutically beneficial [, ].

Phenylbutyric Acid

Compound Description: Phenylbutyric acid (4-phenylbutyric acid) is a short-chain fatty acid. It is metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, promoting nitrogen excretion. [] Phenylbutyric acid is the active metabolite of sodium phenylbutyrate. []

Relevance: Phenylbutyric acid is the free acid form of sodium phenylbutyrate. Sodium phenylbutyrate is a prodrug that is rapidly metabolized to phenylbutyric acid in vivo. [] Both compounds share similar pharmacological activities, including acting as histone deacetylase inhibitors and ammonia scavengers. [, ]

Phenylacetate

Compound Description: Phenylacetate is a metabolite of phenylbutyrate and is involved in nitrogen excretion by conjugating with glutamine to form phenylacetylglutamine, which is then excreted in the urine. []

Relevance: Phenylacetate is a key metabolite of sodium phenylbutyrate. Sodium phenylbutyrate is first converted to phenylbutyric acid, which is then further metabolized to phenylacetate. [] This metabolic pathway is crucial for the ammonia-lowering effect of sodium phenylbutyrate.

Phenylacetylglutamine

Compound Description: Phenylacetylglutamine (PAGN) is formed by the conjugation of phenylacetate and glutamine, serving as an alternative pathway for nitrogen excretion. [] Increased urinary excretion of PAGN indicates the effectiveness of phenylbutyrate-containing medications in managing urea cycle disorders. []

Relevance: Phenylacetylglutamine is the final product of sodium phenylbutyrate metabolism responsible for its nitrogen-scavenging properties. The formation and excretion of phenylacetylglutamine lower ammonia levels in patients with urea cycle disorders. []

Glycerol Phenylbutyrate

Compound Description: Glycerol phenylbutyrate is another nitrogen-scavenging compound used in treating urea cycle disorders. [] Similar to sodium phenylbutyrate, it is metabolized to phenylbutyric acid, which is further broken down into phenylacetate. []

Relevance: Glycerol phenylbutyrate is a structural analog of sodium phenylbutyrate and shares a similar mechanism of action by reducing ammonia levels through the formation and excretion of phenylacetylglutamine. []

Sodium Benzoate

Compound Description: Sodium benzoate is an ammonia-scavenging drug used in treating urea cycle disorders. It conjugates with glycine to form hippuric acid, which is excreted in the urine. [] This process provides an alternative pathway for nitrogen excretion. []

Relevance: Sodium benzoate is another ammonia-lowering agent often used in conjunction with sodium phenylbutyrate in the management of urea cycle disorders. [, ] While both drugs target ammonia, they utilize different metabolic pathways for its elimination. [, ]

Taurursodiol

Compound Description: Taurursodiol is a bile acid with neuroprotective properties. In combination with sodium phenylbutyrate, it has shown potential in slowing the functional decline in patients with amyotrophic lateral sclerosis (ALS). [, , ]

Relevance: Taurursodiol, when combined with sodium phenylbutyrate, demonstrates synergistic effects in managing ALS. This combination therapy has been investigated for its ability to slow disease progression and improve functional outcomes. [, , ]

Hydroxyurea

Compound Description: Hydroxyurea is a medication used to treat sickle cell disease and certain types of cancer. It is known to increase fetal hemoglobin levels, which can be beneficial in these conditions. [, ]

Relevance: Hydroxyurea serves as a comparator drug in studies investigating the efficacy of sodium phenylbutyrate in inducing fetal hemoglobin expression. [, ] Researchers compare the effectiveness and potential advantages of sodium phenylbutyrate over established treatments like hydroxyurea.

5-Azacytidine

Compound Description: 5-Azacytidine is a chemotherapy drug and a demethylating agent that can induce the expression of fetal hemoglobin. []

Relevance: 5-Azacytidine is another comparator drug in research evaluating the fetal hemoglobin-inducing properties of sodium phenylbutyrate. [] Researchers aim to determine if sodium phenylbutyrate offers a safer and more effective alternative to 5-azacytidine for managing hemoglobinopathies.

Dimethylformamide

Compound Description: Dimethylformamide (DMF) is an organic compound with potential anticancer activity. Studies suggest that it can inhibit the proliferation of breast cancer cells. [, ]

Relevance: Dimethylformamide is investigated alongside sodium phenylbutyrate to assess their individual and combined effects on breast cancer cell proliferation. [, ] This research explores potential synergistic interactions between the two compounds as a strategy for enhancing anticancer efficacy.

Valproic Acid/Sodium Valproate

Compound Description: Valproic acid and its sodium salt, sodium valproate, are histone deacetylase inhibitors used as anticonvulsant and mood-stabilizing drugs. They are also being studied for their potential in treating hemoglobinopathies due to their ability to increase fetal hemoglobin expression. []

Relevance: Sodium valproate, similar to sodium phenylbutyrate, is a histone deacetylase inhibitor. [] Studies compare the effectiveness of these compounds in modulating gene expression, particularly their impact on fetal hemoglobin and AHSP expression. []

Properties

CAS Number

1716-12-7

Product Name

Sodium phenylbutyrate

IUPAC Name

sodium;4-phenylbutanoate

Molecular Formula

C10H12NaO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);

InChI Key

SMWRDNDNSFPORN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

4-phenylbutyrate
4-phenylbutyric acid
4-phenylbutyric acid, calcium salt
4-phenylbutyric acid, sodium salt
Ammonaps
Buphenyl
sodium 4-phenylbutanoate
sodium 4-phenylbutyrate
sodium phenylbutyrate

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)O.[Na]

Isomeric SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.